Solvent blue 59

Beschreibung

The exact mass of the compound 1,4-Bis(ethylamino)anthraquinone is 294.136827821 g/mol and the complexity rating of the compound is 397. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(ethylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJTYPMICHIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041559 | |

| Record name | 1,4-Bis(ethylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-46-3, 81859-26-9 | |

| Record name | Solvent Blue 59 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudan blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(ethylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(ethylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MJF7P20V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Blue 59: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Blue 59, an anthraquinone-based solvent dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the dye's molecular structure, spectroscopic profile, and practical applications, including a detailed protocol for dyeing polyester fibers.

Core Chemical Identity and Structure

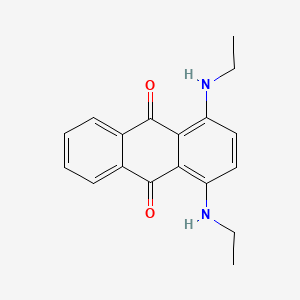

This compound, also known by its IUPAC name 1,4-bis(ethylamino)anthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1] Its core structure is the tricyclic aromatic system of anthraquinone, substituted with two ethylamino groups at the 1 and 4 positions. This specific substitution pattern is responsible for its characteristic brilliant blue color.

Key Identifiers:

| Identifier | Value |

| CAS Number | 6994-46-3 |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol [1] |

| Synonyms | Sudan Blue, Atlasol Blue 2N, C.I. 61552, C.I. Solvent Blue 105[2] |

The chemical structure of this compound can be represented as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its anthraquinone core and the presence of the ethylamino substituents. These groups act as auxochromes, shifting the absorption spectrum of the molecule into the visible region and thus imparting its blue color.

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Blue powder | [2] |

| Melting Point | 215-217 °C | |

| Solubility | Soluble in organic solvents, insoluble in water | [2] |

| Heat Stability | Efficiently stable for use in polycarbonates and thermoplastic polyesters | [3] |

Spectroscopic Data:

-

UV-Vis Absorption: this compound exhibits an absorbance peak at 252 nm.[4]

-

NMR and IR Spectra: 1D NMR and FTIR spectral data for this compound are available in the PubChem database, which can be valuable for structural confirmation and analysis.[5]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through two primary manufacturing methods:[6]

-

Condensation of 1,4-dihydroxyanthracene-9,10-dione with two equivalents of ethanamine.

-

Condensation of 1,4-diaminoanthraquinone with chloroethane or bromoethane. [6]

The following diagram illustrates the general synthetic pathway from 1,4-diaminoanthraquinone:

Caption: Synthetic route to this compound.

Applications in Research and Industry

This compound is a versatile dye with applications spanning various industrial and research fields. Its excellent solubility in organic solvents and good stability make it a preferred choice for coloring a range of materials.[7]

Key Applications:

-

Plastics and Polymers: It is widely used to impart a brilliant blue color to plastics such as polystyrene, polycarbonates, and thermoplastic polyesters.[3]

-

Textiles: this compound is employed in the dyeing of synthetic fibers.[7]

-

Inks and Coatings: Its solubility and color intensity make it suitable for use in printing inks and various coatings.[2]

-

Biological Staining: In laboratory settings, it can be used as a staining agent for biological samples to aid in the visualization of cellular structures.[7]

-

Organic Electronics: Researchers are exploring the potential of this compound and related anthraquinone derivatives in the development of new materials for organic electronics and photonic devices.[7]

Experimental Protocol: Dyeing of Polyester (PET) Fabric

This protocol provides a representative method for dyeing polyester fabric with this compound, based on general procedures for disperse dyes. This should be considered a starting point, and optimization may be necessary depending on the specific equipment and substrate.

Materials and Equipment:

-

Polyester fabric, pre-washed to remove any sizing or finishing agents

-

This compound (C.I. This compound)

-

Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate-based product)

-

Acetic acid (to adjust pH)

-

High-temperature, high-pressure (HTHP) dyeing apparatus

-

Beakers, graduated cylinders, and a magnetic stirrer

-

Spectrophotometer for color measurement (optional)

Procedure:

-

Dye Bath Preparation:

-

Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fiber, owf).

-

Prepare a dispersion of the dye by pasting it with a small amount of a dispersing agent and then adding warm water (40-50°C) with continuous stirring.

-

Fill the dyeing vessel with the required volume of water (liquor ratio, e.g., 1:10).

-

Add the dye dispersion to the bath.

-

Add a dispersing agent to the dye bath (e.g., 1 g/L).

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

-

Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation within the polyester fibers.

-

Cool the dye bath to 70-80°C.

-

-

Rinsing and Reduction Clearing:

-

Drain the dye bath and rinse the fabric with hot water.

-

Prepare a reduction clearing bath containing:

-

Sodium hydrosulfite (2 g/L)

-

Sodium hydroxide (2 g/L)

-

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot water and then cold water.

-

-

Neutralization and Drying:

-

Neutralize the fabric in a bath containing a small amount of acetic acid.

-

Rinse with cold water.

-

Dry the dyed fabric.

-

Caption: Workflow for dyeing polyester with this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact. The dye should be used in a well-ventilated area or under a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a scientifically and industrially significant anthraquinone dye with a well-defined chemical structure and a range of valuable properties. Its brilliant blue color, excellent solubility in organic media, and good stability make it a versatile colorant for plastics, textiles, and inks. Furthermore, its potential applications in advanced materials research highlight its continued importance in the field of chemical sciences. This guide provides a foundational understanding of this compound for researchers and professionals, enabling its effective and safe application in various technical endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81473, this compound.

- World dye variety. (2012, October 23). This compound.

- Alkali Scientific. (n.d.). This compound, 1 X 25 g (229121-25G).

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 5. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1,4-Bis(ethylamino)-9,10-anthraquinone: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-anthraquinone scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its rigid, planar geometry that facilitates intercalation into DNA.[1] This fundamental property has led to the development of some of the most impactful anticancer agents in clinical use, including doxorubicin and mitoxantrone.[1][2] Within this broad class, 1,4-disubstituted aminoanthraquinones have emerged as a particularly promising area of investigation, offering a tunable framework for optimizing therapeutic efficacy while potentially mitigating the dose-limiting toxicities associated with earlier-generation compounds.[3][4]

This guide provides a comprehensive technical overview of a specific analogue, 1,4-Bis(ethylamino)-9,10-anthraquinone. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, and explore its biological mechanism of action, with a particular focus on its potential within oncology drug development. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore and advance this and related compounds in preclinical and clinical settings.

Part 1: Physicochemical Properties and Characterization

The molecular structure of 1,4-Bis(ethylamino)-9,10-anthraquinone, characterized by a central tricyclic aromatic core with two opposing ethylamino substituents, dictates its chemical behavior and biological interactions. The planar anthraquinone system is essential for DNA intercalation, while the amino side chains significantly influence solubility, target binding affinity, and metabolic stability.[1][5]

Table 1: Physicochemical Properties of 1,4-Bis(ethylamino)-9,10-anthraquinone

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [6] |

| Molecular Weight | 294.35 g/mol | [6] |

| Appearance | Blue solid/liquid | [6] |

| Melting Point | 197-198 °C | [6] |

| Boiling Point | 538.6 °C at 760 mmHg | [6] |

| Density | 1.274 g/cm³ | [6] |

| Flash Point | 203.7 °C | [6] |

| Polar Surface Area (PSA) | 58.2 Ų | [6] |

| LogP (XLogP3) | 3.47 | [6] |

| CAS Number | 6994-46-3 | [6] |

Standard analytical techniques for the characterization of this molecule would include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the proton and carbon framework, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups (C=O, N-H), and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and elemental composition.[4][7] UV-Visible spectroscopy is also valuable for studying its chromophoric properties and interactions with biological macromolecules like DNA.

Part 2: Synthesis and Manufacturing

The synthesis of novel 1,4-diaminoanthraquinone derivatives is a critical step in the exploration of new chemical entities for therapeutic use.[3][7] A common and effective strategy involves the nucleophilic aromatic substitution of a suitable starting material, such as 1,4-dihydroxyanthraquinone (Quinizarin) or a halogenated precursor. The ethylamino moieties are introduced by reaction with an excess of ethylamine.

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient two-step laboratory-scale synthesis starting from 1,4-dihydroxyanthraquinone. The first step involves the formation of the leuco-1,4-diaminoanthraquinone intermediate, which is subsequently oxidized to the final product. This method avoids the use of harsher halogenated precursors.

Sources

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scispace.com [scispace.com]

- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

Solvent Blue 59 solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Solvent Blue 59 in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C.I. 61552), an anthraquinone-based dye. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the quantitative and qualitative solubility of this compound in a range of common organic solvents. The guide explains the underlying chemical principles governing its solubility, offers a detailed, field-proven experimental protocol for solubility determination, and discusses the practical implications for its application.

Introduction: Understanding this compound

This compound, chemically known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye recognized for its vibrant reddish-blue hue and excellent stability.[1][2] Its molecular structure is based on an anthraquinone core, a class of compounds known for their use as colorants.[2][3] The dye finds extensive use in coloring plastics, hydrocarbon solvents, waxes, printing inks, and coatings.[1][2][4][5] For scientists and researchers, particularly in materials science and histology where it is used as a stain, a thorough understanding of its solubility is a critical prerequisite for formulating effective solutions, ensuring process efficiency, and achieving desired coloration and performance.[1] This guide provides the foundational data and procedural knowledge necessary to work effectively with this versatile dye.

Chemical and Physical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The nonpolar, aromatic anthraquinone core combined with the hydrogen-bonding capability of the ethylamino groups gives this compound its characteristic solubility profile.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-bis(ethylamino)anthracene-9,10-dione | [6] |

| Synonyms | C.I. 61552, Atlasol Blue 2N, Sudan Blue | [1][2][7] |

| CAS Number | 6994-46-3 | [1][2][7] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2][6] |

| Molecular Weight | 294.35 g/mol | [1][2][6] |

| Appearance | Reddish blue or maroon powder | [1][8] |

| Melting Point | 180-217 °C | [1][8] |

Solubility Profile of this compound

Qualitative Overview

This compound is characterized by its excellent solubility in a variety of organic solvents, a feature attributed to its largely nonpolar molecular structure.[1][9][10] Conversely, it is immiscible and considered insoluble in water.[2][3] This behavior is predictable: the large, hydrophobic anthraquinone skeleton dominates the molecule's character, making it amenable to dissolution in organic media rather than polar, aqueous environments. The ethylamino side chains provide some capacity for hydrogen bonding, allowing for interaction with moderately polar solvents like alcohols and ketones, though its highest solubility is observed in non-polar and chlorinated solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in several common organic solvents at ambient temperature (20°C). This data is crucial for preparing stock solutions and formulating solvent-based systems.

| Organic Solvent | Chemical Class | Solubility at 20°C (g/L) |

| Dichloromethane | Chlorinated | 171.3 |

| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 86.3 |

| Butyl Acetate | Ester | 30.0 |

| Acetone | Ketone | 15.0 |

| Ethyl Alcohol | Alcohol | 5.0 |

Data sourced from Hangzhou Epsilon Chemical Co.,Ltd. Technical Data Sheet.[8]

The data clearly indicates that solubility is highest in the chlorinated solvent dichloromethane and the aromatic hydrocarbon toluene, and significantly lower in the more polar alcohol.

Caption: Relationship between solvent polarity and this compound solubility.

Experimental Protocol: Determination of Equilibrium Solubility

As a self-validating system, a robust experimental protocol is essential for verifying or determining solubility in novel solvent systems. The most common and reliable approach is the equilibrium (or saturation) solubility method . This method involves saturating a solvent with the solute and then quantifying the dissolved amount.

Rationale and Causality

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute. This ensures that the solvent has dissolved the maximum amount of solute at a given temperature. Agitation is used to accelerate the process of reaching equilibrium, while a constant temperature is maintained because solubility is temperature-dependent. Centrifugation or filtration is a critical step to separate the saturated supernatant from the undissolved solid without causing premature precipitation. Quantification of the solute in a known volume of the supernatant allows for the precise calculation of solubility.

Step-by-Step Methodology

-

Preparation: Accurately weigh an amount of this compound powder that is known to be in excess of its estimated solubility and add it to a sealed, airtight vessel (e.g., a screw-cap vial).

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vessel.

-

Equilibration: Seal the vessel tightly to prevent solvent evaporation. Place the vessel in an agitator (e.g., orbital shaker or rotator) set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vessel to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vessel at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Extraction: Carefully extract a precise volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Take care not to disturb the solid pellet at the bottom.

-

Quantification (Gravimetric Method):

-

Dispense the extracted supernatant into a pre-weighed, dry vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the dye's decomposition point.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dry dye residue.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = [(Weight of vial + dye) - (Weight of empty vial)] / (Volume of supernatant extracted in L)

-

Caption: Experimental workflow for determining equilibrium solubility.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3]

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It is a combustible solid, and fine dust can form explosive mixtures with air.[3]

-

Handling: Always handle in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a dust mask or respirator.[3] Avoid creating dust. Bond and ground equipment when transferring powder to prevent electrostatic charge build-up.[3]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

The solubility of this compound is a key determinant of its utility across various scientific and industrial domains. It exhibits high solubility in non-polar organic solvents like dichloromethane and toluene and is practically insoluble in water. This behavior is directly linked to its nonpolar anthraquinone structure. The provided quantitative data serves as a critical reference for formulation, while the detailed experimental protocol offers a reliable method for in-house solubility determination in other solvent systems. Adherence to proper safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81473, this compound. [Link]

- World dye variety. (2012, October 23). This compound. [Link]

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound | Transparent Blue N | CAS NO.6994-46-3. [Link]

- RSDC Industries Pvt. Ltd. (n.d.). This compound Manufacturer. [Link]

- LookChem. (n.d.). Cas 6994-46-3, this compound. [Link]

- Polaris Organics. (n.d.). Solvent Dyes. [Link]

- Nova Intern

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound (Solvent Blue N) - Transparent Blue and Sb59 [dimacolor.en.made-in-china.com]

- 5. Cas 6994-46-3,this compound | lookchem [lookchem.com]

- 6. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 10. polarisorganics.com [polarisorganics.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: Defining the Chromatic Identity of Solvent Blue 59

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Solvent Blue 59

This compound (C.I. 61552) is a synthetic anthraquinone dye recognized for its brilliant reddish-blue hue and robust performance characteristics, including high heat stability and lightfastness.[1] Chemically identified as 1,4-Bis(ethylamino)-9,10-anthraquinone, its molecular structure is foundational to its use as a colorant in a wide array of materials, from plastics like polycarbonate and polyesters to hydrocarbon solvents, waxes, and coatings.[2][3] The vibrant color and stability of this compound are direct consequences of its electronic structure, which can be probed and quantified using Ultraviolet-Visible (UV-Vis) absorption spectroscopy.

This technical guide provides a comprehensive examination of the UV-Vis absorption spectrum of this compound. It is designed for researchers, chemists, and quality control professionals who rely on precise spectral data to control product quality, develop new applications, and understand the fundamental photophysical behavior of anthraquinone dyes. We will explore the theoretical underpinnings of its absorption profile, present a validated experimental protocol for its measurement, analyze its key spectral features, and discuss the critical influence of the solvent environment—a phenomenon known as solvatochromism.

Theoretical Framework: The Anthraquinone Chromophore and Solvatochromism

The absorption of light by this compound is governed by its core molecular structure: a 9,10-anthraquinone skeleton functionalized with two ethylamino groups at the 1 and 4 positions.[4] This architecture creates a large, conjugated system of pi (π) electrons, which is the primary chromophore. The UV-Vis spectrum of such a molecule is typically characterized by two main types of electronic transitions.[5]

-

π → π* Transitions: These are high-energy, high-intensity absorptions that occur when an electron from a π bonding orbital is promoted to a π* antibonding orbital. For anthraquinone derivatives, these transitions typically appear as strong absorption bands in the UV region of the spectrum.[6]

-

n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (n), located on the lone pairs of the carbonyl oxygen or amino nitrogen atoms, to a π* antibonding orbital. These transitions are highly sensitive to their environment and are often responsible for the color of the dye, as their absorption bands can extend into the visible region (400-700 nm).[5][6]

The precise wavelength of maximum absorption (λmax) is profoundly influenced by the solvent in which the dye is dissolved. This solvatochromism arises from differential solvation of the dye molecule's electronic ground and excited states.[2] Polar solvents, particularly those capable of hydrogen bonding, can interact differently with the non-bonding electrons in the ground state versus the charge distribution in the excited state. For n → π* transitions, polar, protic solvents often form hydrogen bonds with the ground state lone pair electrons, lowering their energy. This increases the energy gap to the excited state, resulting in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ).[7] Conversely, a shift to a longer wavelength is termed a bathochromic or red shift .

Experimental Methodology: A Validated Protocol for Spectral Acquisition

The following protocol provides a robust, step-by-step method for accurately measuring the UV-Vis absorption spectrum of this compound. This procedure is designed to ensure reproducibility and scientific validity.

1. Materials and Equipment:

-

This compound powder (≥97% purity)

-

Spectrophotometric grade solvents (e.g., Ethanol, Hexane, Chloroform) with known UV cutoff wavelengths[8]

-

Dual-beam UV-Vis Spectrophotometer

-

Matched 10 mm path length quartz cuvettes

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 100 mL, 10 mL)

-

Class A volumetric pipettes

2. Preparation of Stock Solution (1x10⁻³ M):

-

Rationale: A concentrated stock solution allows for accurate preparation of dilute working solutions.

-

Accurately weigh approximately 29.44 mg of this compound (Molecular Weight: 294.35 g/mol ) and record the exact mass.[4]

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) and swirl to dissolve the dye completely.

-

Once dissolved, dilute to the 100 mL mark with the same solvent. Stopper and invert the flask several times to ensure homogeneity.

-

Calculate the precise molarity of the stock solution based on the actual mass weighed.

3. Preparation of Working Solution (1x10⁻⁵ M):

-

Rationale: The working solution must be dilute enough to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically < 1.0 Absorbance Units) to adhere to the Beer-Lambert Law.

-

Pipette 1.00 mL of the 1x10⁻³ M stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the chosen solvent. Stopper and invert to mix thoroughly.

4. Spectrophotometer Setup and Measurement:

-

Rationale: A proper instrument setup, including a solvent blank, is critical for isolating the absorbance spectrum of the solute.

-

Turn on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow at least 20 minutes for stabilization.

-

Set the instrument to scan a wavelength range of 200 nm to 800 nm.

-

Fill both the sample and reference cuvettes with the pure solvent. This is the solvent blank .

-

Place the cuvettes in the holder and perform a baseline correction or "zero" the instrument. This digitally subtracts the absorbance of the solvent and cuvette itself.

-

Empty the sample cuvette, rinse it with a small amount of the 1x10⁻⁵ M working solution, and then fill it approximately 3/4 full with the working solution.

-

Ensure the outside of the cuvette is clean and free of fingerprints before placing it back into the sample holder.

-

Acquire the absorption spectrum of the this compound solution.

-

Record the wavelength(s) of maximum absorbance (λmax) and their corresponding absorbance values.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the spectral acquisition process.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ikm.org.my [ikm.org.my]

- 7. lejan-team.com [lejan-team.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

An In-Depth Technical Guide to the Fluorescence Emission Spectra of C.I. 61552

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 61552, a lipophilic dye belonging to the anthraquinone class, is recognized for its utility in various industrial applications. Beyond its role as a colorant, its intrinsic fluorescence properties present significant opportunities for advanced scientific research, particularly in the realms of cellular imaging and as a potential probe in drug delivery systems. This technical guide provides a comprehensive exploration of the fluorescence emission spectra of C.I. 61552, offering a foundational understanding of its photophysical behavior. We will delve into the theoretical underpinnings of its fluorescence, present detailed methodologies for its spectral characterization, analyze the factors influencing its emission, and discuss its burgeoning applications in biomedical research. This document is intended to serve as a critical resource for researchers seeking to harness the fluorescent capabilities of this versatile molecule.

Introduction: Unveiling the Fluorescent Potential of C.I. 61552

C.I. 61552, chemically known as 1,4-bis(butylamino)anthraquinone and also marketed under names such as Solvent Blue 35 and Oil Blue A, is a synthetic dye characterized by its deep blue hue.[1][2] Its molecular structure, featuring an anthraquinone core with two butylamino substituents, is the basis for its photophysical properties.[3][4] Anthraquinone derivatives are a well-established class of compounds, some of which exhibit fluorescence, making them valuable tools in various scientific disciplines.[3][5] The fluorescence of these molecules arises from the delocalized π-electron system of the anthraquinone core, with the nature and position of substituents playing a crucial role in modulating the spectral characteristics.[3]

The hydrophobic nature of C.I. 61552 makes it particularly interesting for biological applications, as it can readily partition into lipid-rich environments such as cell membranes and lipid droplets.[6][7] This property, combined with its fluorescence, opens avenues for its use as a specific stain or probe in cellular imaging.[6][8] Furthermore, the sensitivity of its fluorescence to the local microenvironment—a phenomenon known as solvatochromism—suggests its potential as a reporter molecule for changes in polarity, which is a valuable attribute in drug delivery research for tracking carrier systems and drug release.[9][10]

This guide aims to provide a detailed understanding of the fluorescence emission spectra of C.I. 61552, equipping researchers with the knowledge to effectively utilize this dye in their experimental designs.

The Foundation of Fluorescence: A Jablonski Diagram Perspective

To comprehend the fluorescence of C.I. 61552, it is essential to understand the fundamental photophysical processes involved. The Jablonski diagram provides a schematic representation of the electronic transitions that occur when a molecule absorbs and emits light.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.

Upon absorbing a photon of appropriate energy, an electron in the C.I. 61552 molecule is promoted from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is followed by a rapid, non-radiative process called internal conversion and vibrational relaxation, where the electron cascades down to the lowest vibrational level of the first excited singlet state (S₁). From this relaxed state, the electron can return to the ground state through the emission of a photon, a process known as fluorescence. Because some energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Experimental Determination of Fluorescence Emission Spectra

The accurate characterization of the fluorescence emission spectrum of C.I. 61552 is paramount for its effective application. This section outlines a detailed, self-validating protocol for acquiring and analyzing its spectral properties.

Materials and Instrumentation

-

C.I. 61552 (Solvent Blue 35) : High purity powder.

-

Spectroscopy-grade solvents : A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, dimethyl sulfoxide (DMSO)).

-

UV-Vis Spectrophotometer : For determining the absorbance spectrum and ensuring appropriate sample concentration.

-

Spectrofluorometer : Equipped with a high-intensity light source (e.g., Xenon arc lamp) and sensitive detector (e.g., photomultiplier tube).

-

Quartz cuvettes : 1 cm path length, suitable for both absorbance and fluorescence measurements.

Step-by-Step Experimental Workflow

This workflow is designed to ensure accuracy and reproducibility in the characterization of C.I. 61552's fluorescence.

Caption: Experimental workflow for the determination of the fluorescence emission spectrum of C.I. 61552.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of C.I. 61552 (e.g., 1 mM) in a suitable solvent in which it is highly soluble, such as dichloromethane or toluene.[1]

-

From the stock solution, prepare a series of dilutions in the desired solvent for analysis.

-

-

Absorbance Spectroscopy:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum of a dilute solution of C.I. 61552 (typically in the range of 1-10 µM). The absorbance at the peak maximum should be kept below 0.1 to minimize inner filter effects.

-

Identify the wavelength of maximum absorbance (λmax). For C.I. 61552, a prominent absorbance peak is reported at approximately 652 nm.[11]

-

-

Determine Excitation Wavelength (λex):

-

The optimal excitation wavelength is typically at or near the absorbance maximum. Therefore, set the initial excitation wavelength on the spectrofluorometer to the determined λmax (e.g., 652 nm).

-

To confirm the optimal excitation wavelength, an excitation spectrum can be recorded by monitoring the fluorescence emission at a fixed wavelength (e.g., a wavelength slightly longer than the expected emission) while scanning the excitation wavelengths. The peak of the excitation spectrum should correspond to the absorbance maximum.

-

-

Fluorescence Emission Spectroscopy:

-

Excite the sample solution at the determined λex.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λex + 10 nm to 800 nm) to record the fluorescence emission spectrum.

-

Record the wavelength of maximum fluorescence emission (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of emission wavelength.

-

Determine the Stokes shift, which is the difference between the emission maximum and the excitation maximum (Stokes Shift = λem - λex).

-

-

Solvatochromic Study:

-

Repeat steps 2-5 using a series of solvents with varying polarities to investigate the effect of the solvent environment on the absorption and emission spectra (solvatochromism).

-

Analysis of Spectral Properties and Influencing Factors

The fluorescence emission spectrum of C.I. 61552 is not static but is influenced by several factors, most notably the solvent environment.

Solvatochromism: The Influence of Solvent Polarity

Anthraquinone dyes, including C.I. 61552, often exhibit solvatochromism, where the position, shape, and intensity of their absorption and emission bands change with the polarity of the solvent.[12][13] This phenomenon is attributed to changes in the dipole moment of the dye molecule upon electronic excitation and the differential stabilization of the ground and excited states by the surrounding solvent molecules.[14]

For C.I. 61552, it is anticipated that in more polar solvents, the emission spectrum may shift. The direction of the shift (to longer or shorter wavelengths) depends on the change in dipole moment upon excitation. A larger Stokes shift is often observed in more polar solvents due to the reorientation of solvent molecules around the excited state dipole.

Table 1: Expected Influence of Solvent Polarity on the Spectral Properties of C.I. 61552

| Solvent Polarity | Expected Change in λem | Expected Change in Stokes Shift | Rationale |

| Nonpolar (e.g., Hexane) | Shorter Wavelength | Smaller | Minimal stabilization of the excited state dipole. |

| Polar Aprotic (e.g., DMSO) | Longer Wavelength | Larger | Stabilization of the more polar excited state. |

| Polar Protic (e.g., Ethanol) | Variable | Variable | Potential for specific hydrogen bonding interactions in addition to polarity effects. |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. While the quantum yield of C.I. 61552 is not widely reported and is generally expected to be low for many anthraquinone dyes, it can be determined experimentally relative to a known standard.[5]

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can also be influenced by the local environment.

Applications in Drug Development and Biomedical Research

The unique combination of lipophilicity and fluorescence makes C.I. 61552 a promising candidate for various applications in drug development and biomedical research.

Cellular Imaging and Probe Development

-

Lipid Droplet Staining: Due to its hydrophobic nature, C.I. 61552 can be used to stain lipid-rich organelles such as lipid droplets within cells, which are implicated in various metabolic processes and diseases.[7]

-

Membrane Probing: The dye can intercalate into cellular membranes, and changes in its fluorescence properties could potentially report on membrane fluidity and integrity.

Drug Delivery Vehicle Characterization

The solvatochromic properties of C.I. 61552 can be exploited to study the microenvironment of drug delivery systems.[9] By incorporating the dye into nanoparticles, liposomes, or micelles, changes in its fluorescence spectrum can provide insights into:

-

Drug Encapsulation and Release: A shift in the emission spectrum could indicate the release of the dye from the hydrophobic core of a carrier into a more aqueous environment.

-

Carrier Integrity: Changes in fluorescence could signal the degradation or disassembly of the drug delivery vehicle.

Caption: C.I. 61552 as a fluorescent probe to monitor drug release from a delivery vehicle, indicated by a spectral shift.

Conclusion

C.I. 61552, while traditionally known as an industrial colorant, possesses intriguing fluorescent properties that are ripe for exploration in the scientific research community. Its lipophilic nature and environment-sensitive fluorescence make it a valuable candidate for applications in cellular imaging and as a probe for drug delivery systems. This technical guide has provided a comprehensive overview of the theoretical and practical aspects of its fluorescence emission spectra. By following the detailed experimental protocols and understanding the factors that influence its photophysical behavior, researchers can effectively characterize and utilize C.I. 61552 to advance their scientific inquiries. Further research into the specific spectral properties in various biological systems will undoubtedly unlock the full potential of this versatile anthraquinone dye.

References

- BenchChem Technical Support Team. (2025). Optimizing Solvent Blue 35 for Cellular Staining. Benchchem.[6]

- BenchChem. (2025). Application Notes and Protocols: Solvent Blue 36 in Fluorescence Microscopy. Benchchem.[7]

- Sirard, R. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.[5]

- AAT Bioquest. (n.d.). Absorption [Solvent Blue 35].

- BenchChem. (2025). Application Notes and Protocols: Solvent Blue 36 in Fluorescence Microscopy. Benchchem.[7]

- Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.[8]

- Wikipedia. (n.d.). Anthraquinone dyes.[3]

- ISS Inc. (n.d.). References.[15]

- PubMed. (n.d.). Probing tricarbocyanine dyes for targeted delivery of anthracyclines.[16]

- Xcolor Pigment. (n.d.). Solvent blue 35|CAS NO.17354-14-2.[1]

- ISS Inc. (n.d.).

- World dye variety. (2012, October 22). Solvent Blue 35.[18]

- PMC. (n.d.).

- MDPI. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.[9]

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 10). Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes.[19]

- PubMed. (n.d.).

- Baoxu Chemical. (n.d.). Solvent Blue dye 35, 36, 67, 78, 97, 104, 122.[20]

- MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s.[21]

- Benchchem. (n.d.). Troubleshooting weak or no fluorescence with Solvent Blue 35 staining.[22]

- Chaos Trade. (n.d.). Solvent blue 35 TDS.[23]

- LookChem. (n.d.). 1,4-Bis(butylamino)anthracene-9,10-dione.[2]

- PubChem. (n.d.). 1,4-Bis(mesitylamino)anthraquinone.[24]

- NIST. (n.d.). Solvent blue 35,CI 61554.[25]

- ResearchGate. (2024, October 10).

- PubChem. (n.d.). C.I. Solvent Blue 35.[4]

- RSC Publishing. (n.d.).

- MDPI. (n.d.). Large-Scale Fluorescence Microscopy Analysis of Lipid Membrane Conformational Changes Optimized and Enabled by an AI-Guided Image Detection Method.[27]

- Scirp.org. (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study.[28]

- MDPI. (2024, March 4). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus.[29]

- Semantic Scholar. (n.d.).

- Thermo Fisher Scientific. (n.d.). Fluorescence Microscopy Accessories and Reference Standards—Section 23.1.[31]

- The Journal of Histochemistry & Cytochemistry. (2000). Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition.[32]

- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Bis(butylamino)anthraquinone.[33]

- MDPI. (n.d.). A Method to Evaluate Spectral Analysis by Spectroscopy.[34]

- ResearchGate. (n.d.).

- ICMC. (n.d.).

Sources

- 1. Solvent blue 35|CAS NO.17354-14-2 [xcolorpigment.com]

- 2. lookchem.com [lookchem.com]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 9. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems | MDPI [mdpi.com]

- 10. Protamine/heparin optical nanosensors based on solvatochromism - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Absorption [Solvent Blue 35] | AAT Bioquest [aatbio.com]

- 12. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Solvent Blue 59

Abstract: This technical guide provides a comprehensive examination of Solvent Blue 59 (C.I. 61552), an anthraquinone-based solvent dye. It details the core mechanism of action, which is predicated on the formation of a solid solution within nonpolar substrates. The document elucidates the relationship between the dye's molecular structure—specifically its anthraquinone chromophore and ethylamino auxochromes—and its resulting color, stability, and solubility characteristics. Key physicochemical properties, performance metrics, and established experimental protocols for characterization and application are presented for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound is a synthetic organic colorant belonging to the anthraquinone class of dyes.[1][2][3] Its classification as a "solvent dye" is critical to understanding its function; unlike ionic dyes that bind to substrates via electrostatic attraction or reactive dyes that form covalent bonds, this compound imparts color by dissolving at a molecular level into the target material.[2][4] This mechanism makes it exceptionally well-suited for coloring nonpolar materials from within, ensuring high stability and color uniformity.

Identified by CAS Number 6994-46-3, its chemical name is 1,4-bis(ethylamino)anthracene-9,10-dione.[5][6][7] It is widely used in the plastics industry for the melt coloration of various polymers, including polyesters, polystyrene, and PVC, as well as in specialized inks, coatings, and hydrocarbon-based products.[1][2][4][7] This guide will deconstruct the principles governing its function, from the quantum-mechanical basis of its color to the thermodynamic interactions that drive its dyeing action.

Physicochemical Profile

The performance of this compound is a direct result of its distinct chemical and physical properties. It is synthesized commercially through methods such as the condensation of 1,4-dihydroxyanthraquinone with two equivalents of ethylamine or the reaction of 1,4-diaminoanthraquinone with an ethylating agent like chloroethane.[1][8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| C.I. Name | C.I. This compound, 61552 |

| Synonyms | 1,4-Bis(ethylamino)anthraquinone, Sudan Blue, Atlasol Blue 2N[6][7][9][10] |

| CAS Number | 6994-46-3[1][5][6][7][9] |

| Molecular Formula | C₁₈H₁₈N₂O₂[1][5][6][7][9] |

| Molecular Weight | 294.35 g/mol [1][6][7][9] |

| Canonical SMILES | CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O[5][6][11] |

Table 2: Key Physical and Performance Properties

| Property | Value / Description |

| Appearance | Maroon to reddish-blue powder[9][12] |

| Melting Point | 215-217 °C[7][9][13] |

| Thermal Stability | Stable up to 260 °C in polystyrene, making it ideal for melt processing[1][2][7] |

| Water Solubility | Insoluble[1][5][14] |

| Organic Solubility | Soluble in hydrocarbon solvents, oils, waxes, and polymer melts like polyester (PES)[1][2][7][12] |

| Lightfastness | Good to excellent, ensuring color durability[2][3][4][7][9] |

| Chemical Resistance | Resistant to water and dilute acids/alkalis[7][15] |

The Anthraquinone Chromophore: The Origin of Color

The vibrant blue color of this compound is a direct consequence of its molecular structure, which is built around an anthraquinone core. This core functions as the chromophore —the part of the molecule responsible for absorbing light in the visible spectrum (approx. 400-700 nm).

The anthraquinone system consists of three fused benzene rings with two ketone groups, creating a large, conjugated π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb lower-energy photons, which fall within the visible range.

Attached to this chromophore at the 1 and 4 positions are two ethylamino (-NHCH₂CH₃) groups . These groups act as auxochromes , which are functional groups that modify the light-absorbing properties of the chromophore. As potent electron-donating groups, they push electron density into the anthraquinone ring system. This donation of electrons further lowers the HOMO-LUMO energy gap, causing a bathochromic shift (a shift to a longer absorption wavelength). The molecule preferentially absorbs light in the yellow-orange region of the spectrum (around 600-650 nm), and the unabsorbed light is transmitted and perceived by the human eye as a brilliant blue.

Caption: Structure of this compound highlighting its core functional components.

Core Mechanism of Action: A Solid Solution

The primary mechanism of action for this compound is the formation of a solid solution . This distinguishes it from dyes that rely on chemical bonding or ionic interactions. The process is governed by the principle of "like dissolves like," where the nonpolar, organic nature of the dye molecule allows it to be molecularly dispersed within a compatible nonpolar polymer matrix.

The key steps in this mechanism are:

-

Introduction into the Medium: The dye, in its powdered form, is physically mixed with the substrate. In the case of plastics, this is typically done with polymer pellets before the melt processing stage.[2]

-

Dissolution and Dispersion: As the polymer is heated above its glass transition temperature (for amorphous polymers) or melting point (for semi-crystalline polymers), the polymer chains gain mobility, and the free volume between them increases. The dye molecules, aided by thermal energy, dissolve and diffuse into this molten matrix.

-

Intermolecular Interactions: The dispersion is stabilized by weak, non-covalent intermolecular forces, primarily van der Waals forces and hydrophobic interactions , between the hydrocarbon portions of the dye and the polymer chains.

-

Entrapment upon Cooling: As the polymer-dye mixture cools and solidifies, the dye molecules become physically trapped and uniformly distributed within the rigid polymer matrix. They are not chemically bonded to the polymer but exist as individual molecules in a solid solution.

This dissolution mechanism is responsible for the excellent transparency and brilliance that this compound imparts, as the individual dye molecules do not scatter light in the way that larger, undissolved pigment particles would.[2]

Caption: Conceptual model of this compound dissolving in a polymer matrix.

Experimental Protocols & Workflows

Protocol: Spectroscopic Characterization (UV-Vis)

This protocol describes the determination of the maximum absorption wavelength (λmax) of this compound, a key parameter for colorimetric analysis.

Objective: To determine the λmax of this compound in a suitable organic solvent (e.g., Dichloromethane).

Methodology:

-

Stock Solution Preparation: Accurately weigh 10 mg of this compound powder. Dissolve it in 100 mL of dichloromethane (DCM) in a volumetric flask to create a 100 µg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to obtain a working concentration that gives an absorbance reading between 0.5 and 1.5 AU (e.g., 5 µg/mL).

-

Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette filled with pure DCM as the blank reference.

-

Spectral Scan: Fill a quartz cuvette with the working solution. Perform a wavelength scan from 350 nm to 800 nm.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This value is the λmax. This wavelength corresponds to the region of light most strongly absorbed by the dye.

Workflow: Polymer Melt Coloration

This workflow outlines the standard industrial process for incorporating this compound into a thermoplastic polyester like PET.

Objective: To produce uniformly colored PET pellets via extrusion.

Caption: Standard industrial workflow for melt dyeing of thermoplastics.

Applications and Performance Considerations

The unique properties of this compound make it suitable for a range of demanding applications where color stability and integrity are paramount.

-

Plastics and Polymers: Its primary application is in the mass coloration of thermoplastics such as polyester (PET, PBT), polystyrene (PS), rigid polyvinyl chloride (PVC), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).[2][7] Its high thermal stability allows it to survive the high temperatures of extrusion and injection molding without degradation.[2][4][8][13]

-

Inks and Coatings: It is used in printing inks and transparent paints where a brilliant, non-particulate color is required.[3][4][5][7]

-

Waxes and Hydrocarbons: It is used to color petroleum products, lubricants, greases, and paraffin wax for candles.[1][7]

-

Research and Niche Uses: In laboratory settings, it can be used as a non-aqueous biological stain for visualizing cellular structures, particularly lipids, in histology.[9]

Conclusion

The mechanism of action of this compound as a dye is fundamentally a process of physical dissolution, resulting in the formation of a solid solution within the substrate. Its performance is a direct outcome of its anthraquinone-based molecular structure, which provides a stable, conjugated chromophore responsible for its brilliant blue color. The non-ionic and organic nature of the molecule dictates its solubility in nonpolar media and polymers, while its high thermal stability and lightfastness ensure the production of durable, long-lasting colored materials. This comprehensive understanding is essential for its effective application in materials science, industrial manufacturing, and scientific research.

References

- World dye variety. (2012, October 23). This compound.

- RSDC Industries Pvt. Ltd. (n.d.). This compound Manufacturer | Ahmedabad.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81473, this compound.

- LookChem. (n.d.). Cas 6994-46-3, this compound.

- LookChem. (n.d.). This compound|6994-46-3.

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound|Transparent Blue N|CAS NO.6994-46-3.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 6994-46-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound Dye content 98 6994-46-3 [sigmaaldrich.com]

- 11. lookchem.com [lookchem.com]

- 12. epsilonpigments.com [epsilonpigments.com]

- 13. alkalisci.com [alkalisci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. specialchem.com [specialchem.com]

Topic: Thermal Stability and Degradation of Solvent Blue 59

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solvent Blue 59 (C.I. 61552), a 1,4-bis(ethylamino)-9,10-anthraquinone dye, is valued in numerous industrial applications for its vibrant blue hue and excellent solubility in organic media.[1] Its incorporation into high-performance materials such as engineering plastics, coatings, and petroleum products necessitates a thorough understanding of its thermal stability and degradation profile.[2][3] Applications in polycarbonate and thermoplastic polyesters, which undergo high-temperature processing, particularly underscore the need for robust thermal performance.[4][5] This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will explore the fundamental principles and experimental methodologies for assessing its stability, propose a logical degradation pathway based on its anthraquinone structure, and detail the analytical techniques required to identify its thermal decomposition products. This document is intended to serve as a critical resource for scientists and researchers aiming to optimize processing conditions and ensure product integrity.

Chemical Identity and Physicochemical Properties of this compound

This compound is an organic compound belonging to the anthraquinone class of dyes, which are known for their generally good stability.[6][7] The core of the molecule is the 9,10-anthraquinone structure, with two ethylamino substituents at the 1 and 4 positions, which act as the primary auxochromes responsible for its color.

Chemical Structure

The structural integrity of the fused three-ring anthraquinone system is the primary contributor to the dye's inherent stability.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8]It is invaluable for identifying thermal transitions like melting, crystallization, and glass transitions.

-

Instrumentation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to sublimation prior to melting.

-

Atmosphere: Maintain a constant nitrogen purge (20-50 mL/min) through the DSC cell to ensure an inert atmosphere and uniform heat transfer.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 30 °C, then ramp to 240 °C at 10 °C/min. This scan reveals the melting behavior of the as-received material. The upper limit is set above the expected melting point (217 °C) but below the onset of significant degradation.

-

Cool: Cool the sample at a controlled rate of 10 °C/min back to 30 °C. This creates a uniform thermal history.

-

Second Heat: Ramp again from 30 °C to 240 °C at 10 °C/min. This scan provides data free from the influence of prior processing and is used for accurate determination of the melting point (Tₘ).

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the second heating scan. The melting point is determined as the peak temperature of the endothermic event.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Elucidating the Degradation Pathway

While TGA tells us when degradation occurs, it does not reveal what products are formed. For this, hyphenated techniques are essential.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for identifying the decomposition products of non-volatile materials. [9]The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. [10][11]

-

Instrumentation: A pyrolysis unit coupled directly to the injection port of a GC/MS system.

-

Sample Preparation: Place a small, accurately weighed amount (~100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a temperature above its decomposition onset (e.g., 350 °C) in a helium atmosphere. This temperature is chosen to ensure sufficient fragmentation for analysis without being excessively destructive.

-

GC Separation: The volatile fragments (pyrolysate) are swept onto a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column) and separated based on their boiling points and column interactions. A typical GC oven program might start at 50 °C and ramp to 300 °C.

-

MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST). This provides a "fingerprint" of the degradation products.

Proposed Degradation Mechanism

Based on the structure of this compound and known degradation patterns of similar anthraquinone dyes, a multi-stage degradation pathway can be proposed. [12]The initial and most probable points of bond cleavage are the C-N bonds of the ethylamino substituents, as they are generally less stable than the C-C bonds of the aromatic core.

Caption: Proposed thermal degradation pathway for this compound.

-

Stage 1: Side-Chain Cleavage (Lower Energy): The initial degradation step likely involves the homolytic cleavage of the N-CH₂ bond or the CH₂-CH₃ bond in the ethylamino groups. This would lead to the formation of radical species and the evolution of small hydrocarbon fragments like ethene or ethane. The anthraquinone core would be left with amino or ethylamino groups.

-

Stage 2: Anthraquinone Ring Fission (Higher Energy): At significantly higher temperatures, the stable aromatic core will begin to fragment. This complex process can involve the cleavage of the central quinone ring, potentially leading to the formation of phthalic anhydride derivatives and substituted benzene compounds.

Summary and Outlook

This compound exhibits good thermal stability, consistent with its anthraquinone structure, with a melting point around 215-217 °C and general heat resistance reported up to 260 °C. [2][13]Rigorous thermal analysis using TGA is essential to precisely define its decomposition onset temperature, which is the critical parameter for setting processing limits in industrial applications. DSC confirms its melting behavior, providing a key quality control metric.

The proposed degradation pathway suggests that the initial point of failure is the ethylamino side chains, followed by the more resilient aromatic core at higher temperatures. For researchers and engineers, this implies that even minor color shifts or outgassing below the main decomposition temperature could be attributed to the initial stages of side-chain degradation. Future work should focus on detailed Py-GC/MS analysis to confirm the identity of the degradation products and quantify their evolution as a function of temperature. This knowledge is crucial for developing safer, more durable products and for understanding the long-term stability of materials colored with this compound.

References

- World dye variety. (2012, October 23). This compound.

- LookChem. (n.d.). Cas 6994-46-3, this compound.

- RSDC Industries Pvt. Ltd. (n.d.). This compound Manufacturer | Ahmedabad. Retrieved from RSDC Industries Pvt. Ltd. website. [Link]

- World dye variety. (2012, October 23). This compound:1.

- ACS Publications. (2022, May 2). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. Organic Process Research & Development. [Link]

- Elsevier. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry. [Link]

- ACS Publications. (2022, May 2). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. Organic Process Research & Development. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81473, this compound.

- Alkali Scientific. (n.d.). This compound, 1 X 25 g (229121-25G).

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound|Transparent Blue N|CAS NO.6994-46-3.

- Springer. (2022). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Archaeological and Anthropological Sciences. [Link]

- ResearchGate. (2025, August 9). Decolorization and biodegradation of azo dye, reactive blue 59 by aerobic granules.

- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.

- National Center for Biotechnology Information. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- JYX. (2017, January 27). Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids.

- Shimadzu Corporation. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants.

- BioTechnologia. (2022). Degradation of dyes by fungi: an insight into mycoremediation.

- Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from Pressure Sensitive Tape Council website. [Link]

- KoreaScience. (n.d.). A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents.

- JEOL Ltd. (n.d.). Rapid Qualitative and Quantitative Analysis of Pyrolysis Oil Using GC–QMS.

- ResearchGate. (n.d.). Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection.

- National Institute of Standards and Technology. (2015, January 15). Measurement of the Thermal Unfolding of Proteins by Differential Scanning Calorimetry and Fluorescent Reporter Dyes.

- National Center for Biotechnology Information. (2018). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963.

- ResearchGate. (n.d.). TGA of methylene blue and methylene blue incoporated clay.

- MDPI. (2023). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 4. ソルベントブルー59 Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. alkalisci.com [alkalisci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyx.jyu.fi [jyx.jyu.fi]

- 10. shimadzu.com [shimadzu.com]

- 11. pstc.org [pstc.org]

- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epsilonpigments.com [epsilonpigments.com]

An In-Depth Technical Guide to the Photophysical Properties of Sudan Blue Dye

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of Sudan Blue dye, also known as Solvent Blue 35. Recognizing the frequent need for well-characterized fluorescent probes in research and development, this document synthesizes available data and provides detailed, field-proven methodologies for the experimental determination of its key photophysical parameters. This approach is designed to empower researchers to fully characterize this dye for their specific applications, from cellular imaging to materials science.

Introduction to Sudan Blue: A Lipophilic Anthraquinone Dye

Sudan Blue II (Solvent Blue 35) is a synthetic, oil-soluble dye belonging to the anthraquinone class.[1] Its molecular structure, characterized by a 1,4-bis(butylamino)anthracene-9,10-dione core, imparts a strong blue color and a high affinity for nonpolar environments.[2] This lipophilicity makes it a valuable tool for staining lipids, fats, and oils in various applications, including histology and materials science.[3] In the context of biomedical research, its ability to partition into lipid-rich structures, such as lipid droplets within cells, has garnered interest for its potential use in live-cell imaging.[4]

Table 1: Chemical and Physical Properties of Sudan Blue II

| Property | Value | Source(s) |

| Chemical Name | 1,4-bis(butylamino)anthracene-9,10-dione | |

| Synonyms | Solvent Blue 35, C.I. 61554 | |

| CAS Number | 17354-14-2 | |

| Molecular Formula | C₂₂H₂₆N₂O₂ | |

| Molecular Weight | 350.45 g/mol | |

| Appearance | Blue to violet or purple powder | [3] |

| Melting Point | 120-122 °C | |

| Solubility | Soluble in organic solvents (e.g., chloroform, DMSO, ethanol); Insoluble in water | [4] |

Spectroscopic Properties: Absorption and the Unexplored Fluorescence